molecular formula C18H19N3O3 B5197869 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5197869
M. Wt: 325.4 g/mol
InChI Key: OSLRRKNNZSRLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the modulation of various signaling pathways, including the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activation of these pathways, leading to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and suppression of inflammation. 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to improve cognitive function and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the limitations of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

For research on 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include the development of more efficient synthesis methods, investigation of its potential applications in other fields of research, and optimization of its pharmacological properties.

Synthesis Methods

The synthesis of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves a series of chemical reactions, including the condensation of 3-methoxybenzoylhydrazine with ethyl acetoacetate, followed by cyclization with 4-pyridinecarboxaldehyde and reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function. In inflammation, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-3-15-12-18(23,14-7-9-19-10-8-14)21(20-15)17(22)13-5-4-6-16(11-13)24-2/h4-11,23H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLRRKNNZSRLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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